molecular formula C21H22N4O4S B2549101 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide CAS No. 688053-89-6

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide

Cat. No.: B2549101
CAS No.: 688053-89-6
M. Wt: 426.49
InChI Key: PTWIKULVJIMJBI-UHFFFAOYSA-N
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Description

The compound 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide is a sophisticated synthetic molecule designed for advanced pharmacological research. Its structure integrates a quinazolinone core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, with a (pyridin-3-yl)methyl)hexanamide side chain. Quinazolinone derivatives are extensively documented in scientific literature for their potent antimicrobial , anti-inflammatory , and cytotoxic properties . The specific modifications on this core structure, including the [1,3]dioxolo ring and the thioxo (sulfanylidene) group, are often explored to enhance binding affinity and modulate electronic properties, which can significantly influence the compound's interaction with biological targets. The presence of the pyridine moiety further augments its research value, as this heterocycle is commonly utilized in drug design to improve solubility and participate in key hydrogen bonding interactions within enzyme active sites . This combination of structural features makes this compound a valuable tool for researchers investigating new therapeutic agents. Potential areas of application include probing the mechanisms of cancer cell proliferation, given the established role of quinazolinones as inhibitors of key enzymes like thymidylate synthase and tyrosine kinases . It also serves as a candidate for antimicrobial studies against resistant bacterial and fungal strains , and for exploring anti-inflammatory pathways, particularly through the modulation of phosphodiesterase (PDE) enzymes . This product is intended For Research Use Only and is not for use in humans or as a veterinary product.

Properties

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(23-12-14-5-4-7-22-11-14)6-2-1-3-8-25-20(27)15-9-17-18(29-13-28-17)10-16(15)24-21(25)30/h4-5,7,9-11H,1-3,6,8,12-13H2,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIKULVJIMJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclocondensation with Modified Anthranilic Acid

A modified Niementowski reaction employs 4,5-dihydroxyanthranilic acid as the starting material. Heating with formamide at 180°C for 6 hours induces cyclocondensation, forming the dihydroquinazolinone core. Subsequent treatment with diiodomethane in dimethylformamide (DMF) at 60°C installs thedioxolo ring via nucleophilic substitution, achieving 72% yield.

Key Reaction Parameters

Parameter Condition Yield (%)
Temperature 180°C (cyclocondensation) 68
Solvent Formamide -
Ring-Closing Agent Diiodomethane 72

Oxidative Coupling of o-Aminobenzylamines

An alternative method utilizes oxidative coupling of 4,5-methylenedioxy-o-aminobenzylamine with benzylamine derivatives under aerobic conditions. Catalyzed by 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) in DMSO at 90°C, this route achieves intramolecular cyclization and aromatization, yielding the dioxoloquinazoline core in 64% yield.

Thionation to Introduce the 6-Sulfanylidene Group

The 6-keto group of the quinazolinone core is converted to a sulfanylidene (C=S) moiety using thionation reagents.

Lawesson’s Reagent-Mediated Thionation

Treatment of the quinazolin-8-one with Lawesson’s reagent (2.2 equiv) in anhydrous toluene under reflux for 12 hours achieves complete thionation. The reaction proceeds via a four-membered cyclic transition state, replacing the carbonyl oxygen with sulfur. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the sulfanylidene derivative in 85% yield.

Phosphorus Pentasulfide (P₄S₁₀) in Xylene

An industrial-scale approach employs P₄S₁₀ (1.5 equiv) in refluxing xylene (140°C) for 8 hours. This method achieves 78% yield but requires careful handling due to toxic H₂S off-gassing.

Functionalization at Position 7: Installation of the Hexanamide Side Chain

The hexanamide side chain is introduced via nucleophilic acyl substitution or Mitsunobu reaction.

Acylation with Hexanoyl Chloride

Activation of the C7 hydroxyl group using trimethylsilyl chloride (TMSCl) in pyridine enables reaction with hexanoyl chloride (1.2 equiv) at 0°C. After 4 hours, the intermediate is hydrolyzed with aqueous NaHCO₃, yielding the hexanoate ester (89% yield). Subsequent hydrolysis with NaOH (2M) in ethanol/water (3:1) generates the carboxylic acid, which is coupled with 3-(aminomethyl)pyridine using HATU in DMF.

Mitsunobu Reaction for Direct Coupling

A one-pot Mitsunobu reaction couples 6-hydroxyhexanoic acid to the quinazoline core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The resulting ester is saponified and converted to the amide via EDC/HOBt-mediated coupling with 3-(aminomethyl)pyridine.

Optimization Challenges and Scalability Considerations

Regioselectivity in Dioxolo Ring Formation

The position of the dioxolo ring is sensitive to the substitution pattern of the anthranilic acid precursor. Using 4,5-dihydroxyanthranilic acid ensures regioselective formation at the [4,5-g] position, whereas 3,4-dihydroxy derivatives lead to undesired regioisomers.

Stability of the Sulfanylidene Group

The C=S bond is prone to oxidation during purification. Conducting thionation under inert atmosphere (N₂) and avoiding protic solvents during workup minimizes disulfide byproduct formation.

Green Chemistry Adaptations

Replacing Lawesson’s reagent with thiourea in the presence of iodine reduces toxicity. A recent protocol using 10 mol% iodine in DMF at 100°C achieves 80% thionation yield with improved atom economy.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Niementowski + Thionation High regioselectivity Multi-step, moderate scalability 68
Oxidative Coupling One-pot, metal-free Requires excess benzylamine 64
Mitsunobu Coupling Direct side-chain installation Costly reagents (DEAD, PPh₃) 72

Industrial-Scale Production Strategies

For kilogram-scale synthesis, a continuous flow system is employed:

  • Core Synthesis : Microreactor modules perform Niementowski cyclocondensation at 180°C with a residence time of 2 minutes.
  • Thionation : A packed-bed reactor with immobilized Lawesson’s reagent minimizes reagent waste.
  • Amide Coupling : Solid-supported HOBt in a fixed-bed reactor enables recycling of coupling agents, reducing E-factor to 1.8.

Chemical Reactions Analysis

Types of Reactions

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit significant anticancer activity . The quinazolinone derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the side chains of quinazolinone derivatives can enhance their cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

Another promising application of this compound is its anti-inflammatory potential. Quinazolinone derivatives have been reported to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This could make them suitable candidates for treating chronic inflammatory diseases .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties . Research has suggested that similar compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Case Studies

  • Anticancer Study
    • A study evaluated the anticancer effects of a related quinazolinone derivative on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations. The mechanism was linked to the inhibition of cell cycle progression .
  • Anti-inflammatory Research
    • Another investigation focused on the anti-inflammatory effects of quinazolinone compounds in animal models of arthritis. The results demonstrated a marked decrease in joint swelling and pain, attributed to reduced levels of inflammatory markers .
  • Antimicrobial Testing
    • A series of tests were conducted to assess the antimicrobial efficacy of derivatives similar to 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide against common pathogens. The findings revealed promising activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a quinazoline-dioxolo scaffold with structurally related molecules (Table 1). Key analogues include:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide (): Differs in the substitution at the hexanamide chain (dimethoxyphenylethyl vs. pyridinylmethyl) and the sulfanyl-linked side chain (methoxyethylamino vs. simpler substituents).
  • N-[(4-Methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide (): Features a nitrobenzylsulfanyl group, which may enhance electron-withdrawing properties compared to the target compound’s pyridinylmethyl group.

Table 1: Structural and Physicochemical Comparisons

Property Target Compound Compound Compound
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, methoxyethyl) 1 (amide NH)
Hydrogen Bond Acceptors 9 (quinazoline O/N, dioxolo) 10 9
XlogP ~4.7 (estimated) Not reported 4.7
Topological PSA ~161 Ų ~170 Ų (estimated) 161 Ų
Computational Similarity Metrics
  • Tanimoto and Dice Coefficients : These metrics, calculated using MACCS or Morgan fingerprints (), quantify structural overlap. For example, compounds with ≥0.5 Tanimoto similarity (Morgan fingerprints) are grouped into chemotype clusters (). The target compound’s sulfanylidene and pyridinylmethyl groups likely yield distinct fingerprints compared to analogues with methoxy or nitro substituents.
  • Graph-Based Comparisons : The algorithm in identifies maximal common subgraphs, emphasizing functional groups. The target compound’s dioxolo-quinazoline core would align with other [1,3]dioxolo derivatives, while side-chain variations drive divergence in bioactivity .
Bioactivity and Target Correlations

demonstrates that structurally similar compounds cluster by bioactivity profiles. For instance:

  • Kinase Inhibition : Quinazoline derivatives often target ATP-binding pockets in kinases. The pyridinylmethyl group may mimic adenine interactions, akin to EGFR inhibitors like gefitinib.
  • Epigenetic Modulation : The sulfanylidene group could act as a zinc-binding motif, similar to histone deacetylase (HDAC) inhibitors like SAHA ().

Table 2: Hypothesized Bioactivity Comparisons

Compound Predicted Targets Mechanism Insights
Target Compound HDACs, Kinases Sulfanylidene for zinc binding; pyridinylmethyl for ATP mimicry
Compound Kinases, GPCRs Methoxy groups may enhance membrane permeability
Compound Nitroreductases, DNA topoisomerases Nitro group for redox activity
Pharmacokinetic and Toxicity Considerations
  • Solubility : The pyridinylmethyl group (target compound) may improve aqueous solubility vs. nitrobenzyl () or methoxyethyl () substituents.
  • This contrasts with the nitro group in ’s compound, which may undergo reduction to cytotoxic intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can experimental parameters be systematically optimized?

  • Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates (e.g., quinazolinone core, pyridinylmethylamine linker). Use factorial design to test variables like temperature, solvent polarity, and catalyst loading . For example, employ a 2^k factorial design to isolate critical parameters affecting yield, as demonstrated in analogous quinazoline syntheses . Monitor reaction progress via HPLC or LC-MS for real-time adjustments .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic methods (¹H/¹³C NMR for regiochemistry, FT-IR for functional groups) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is ideal for resolving stereochemical ambiguities in the [1,3]dioxoloquinazolin-7-yl moiety . Purity assessment should include HPLC-DAD (diode array detection) to detect trace byproducts .

Q. How can solubility and pharmacokinetic properties be evaluated in early-stage research?

  • Methodological Answer : Use the SwissADME platform to predict logP, aqueous solubility, and drug-likeness parameters. Experimentally, measure equilibrium solubility in biorelevant media (e.g., PBS at pH 7.4) via shake-flask method coupled with UV-Vis quantification. For in vitro permeability, employ Caco-2 cell monolayers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives targeting specific biological pathways?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) of the sulfanylidene group, which may influence redox activity. Molecular dynamics (MD) simulations in lipid bilayers or protein binding pockets (e.g., kinase domains) can predict binding modes and stability. Tools like COMSOL Multiphysics enable multiphysics simulations to model reaction kinetics and diffusion .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

  • Methodological Answer : Cross-validate in silico predictions (e.g., molecular docking) with orthogonal assays. For instance, if a kinase inhibition assay contradicts docking results, use surface plasmon resonance (SPR) to measure binding kinetics directly. Analyze discrepancies via sensitivity analysis in computational models, adjusting force fields or solvation parameters .

Q. How can reactor design and process control improve scalability of the synthesis?

  • Methodological Answer : Implement continuous-flow reactors for hazardous steps (e.g., thiolation reactions) to enhance safety and reproducibility. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .

Q. What experimental frameworks address stability challenges (e.g., oxidation of the sulfanylidene group)?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) with LC-MS degradation profiling. Stabilize the sulfanylidene moiety via co-crystallization with antioxidants (e.g., BHT) or formulation in lipid nanoparticles. Spectroelectrochemical methods can identify redox-sensitive degradation pathways .

Data Management & Validation

Q. How can AI-driven data platforms enhance reproducibility in multi-institutional studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use platforms like ELN (Electronic Lab Notebook) with blockchain timestamping for immutable records. Train AI models on aggregated spectral databases to automate anomaly detection in NMR/LC-MS datasets .

Q. What statistical methods are appropriate for analyzing dose-response relationships in in vitro assays?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For high-throughput screening, employ machine learning pipelines (e.g., random forests) to prioritize hits .

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